

Early Clinical Studies of Voranil (Clortermine): A Technical Guide

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Compound of Interest

Compound Name: Clortermine

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An In-depth Examination of the Initial Clinical Investigations of a Sympathomimetic Amine for Appetite Suppression

This technical guide provides a comprehensive analysis of the early clinical studies of Voranil (**Clortermine**), a sympathomimetic amine developed for the short-term adjunctive treatment of exogenous obesity. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the foundational efficacy, safety, and pharmacological data that characterized the initial clinical assessments of this compound.

Introduction

Voranil (**Clortermine**) emerged in an era of pharmacological exploration for effective anti-obesity agents. As a sympathomimetic amine, its primary mechanism of action was presumed to be the suppression of appetite through central nervous system stimulation. Early clinical investigations were crucial in establishing its potential therapeutic role, characterizing its side effect profile, and determining its efficacy in comparison to placebo. This guide synthesizes the available data from these pioneering studies to provide a clear and structured overview.

Efficacy in Weight Reduction

Early clinical trials consistently demonstrated that Voranil (**Clortermine**) was superior to placebo in promoting weight loss. A key double-blind, cross-over trial conducted in 1962 provides the most detailed quantitative evidence from this period.

Summary of Efficacy Data

The following table summarizes the weight loss outcomes from a pivotal early clinical study.

Treatment Group	Mean Weight Loss (lbs)	Statistical Significance (vs. Placebo)
Clortermine	4.5	$p < 0.05$
Placebo	1.5	-

Data extracted from a 1962 double-blind, cross-over trial.

Safety and Tolerability Profile

The safety of Voranil was a primary focus of early clinical evaluations. The most commonly reported adverse effects were consistent with the sympathomimetic class of drugs.

Summary of Adverse Events

The table below outlines the incidence of adverse events reported in an early clinical trial.

Adverse Event	Percentage of Patients Reporting
Insomnia	12.5%
Dry Mouth	8.3%
Palpitations	Not specified, but reported
Tachycardia	Not specified, but reported

Data from a 1962 clinical study.

Experimental Protocols

The foundational clinical investigations of **Clortermine** were designed as rigorous, placebo-controlled studies to accurately assess its therapeutic effects.

Protocol for the 1962 Double-Blind, Cross-Over Trial

Objective: To determine the efficacy of **Clortermine** as an "appetite suppressant" in overweight patients.

Study Design: A double-blind, cross-over trial.

Patient Population: 24 overweight female patients.

Treatment Regimen:

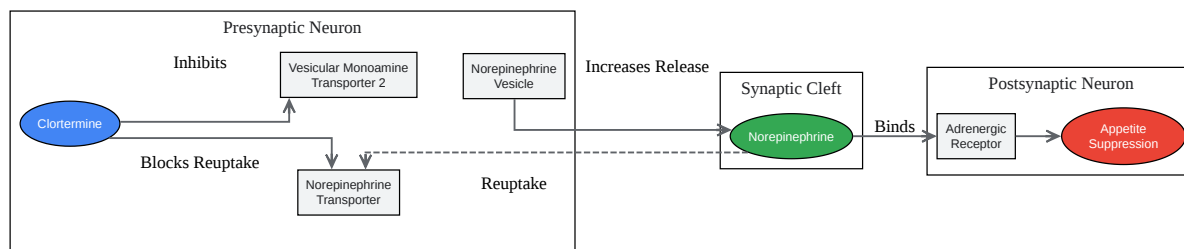
- Phase 1 (4 weeks): Patients were randomly assigned to receive either **Clortermine** (25 mg three times daily) or a placebo.
- Phase 2 (4 weeks): After the initial four weeks, patients were crossed over to the alternate treatment.

Primary Endpoint: Weight loss.

Data Collection: Body weight was recorded at the beginning and end of each treatment phase.

Mechanism of Action and Signaling Pathways

Clortermine is a sympathomimetic amine, and its appetite-suppressant effects are believed to be mediated through its influence on neurotransmitter systems in the central nervous system. While the precise signaling pathways were not fully elucidated in the early studies, the proposed mechanism involves the modulation of catecholaminergic pathways.

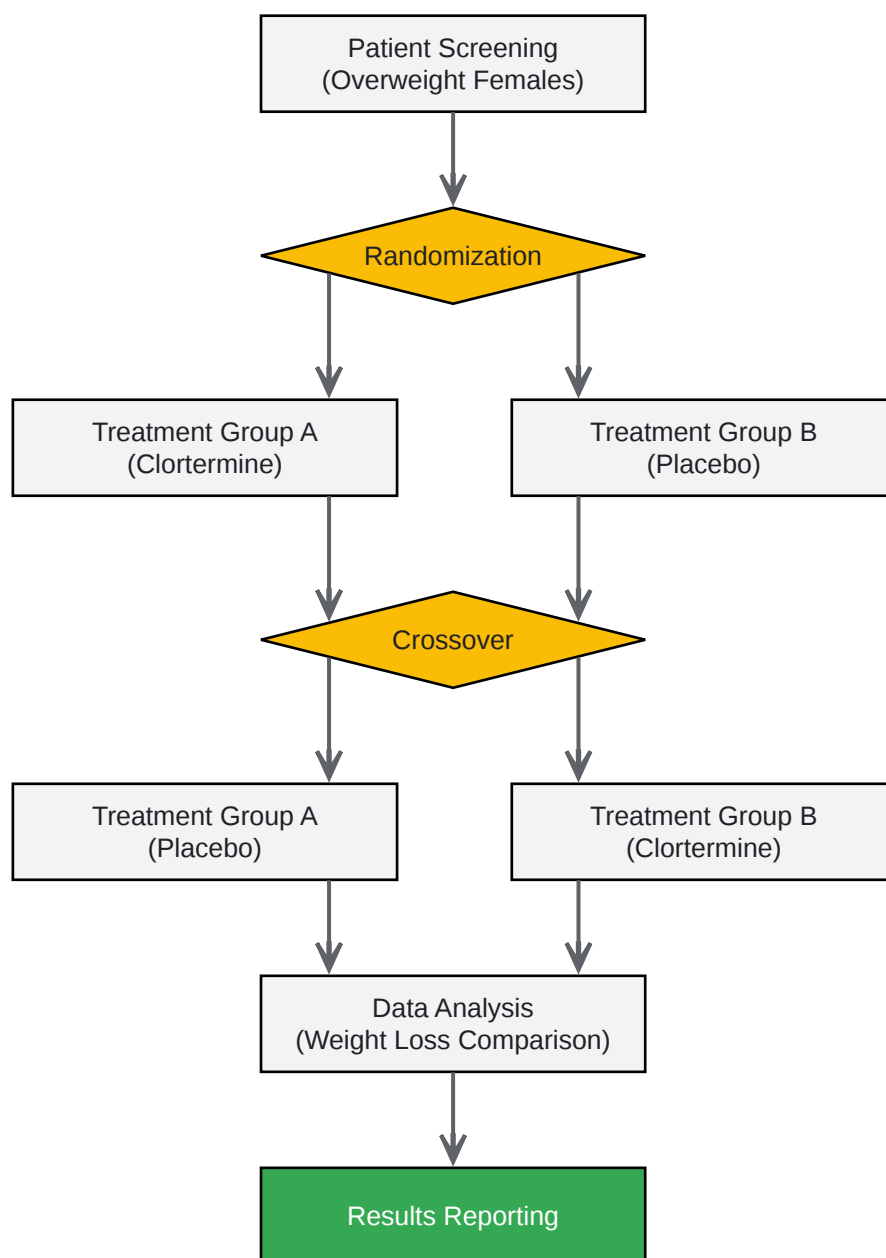


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Caption: Proposed mechanism of action for **Clortermine**.

Clinical Trial Workflow

The execution of early clinical trials for Voranil followed a structured workflow to ensure patient safety and data integrity.

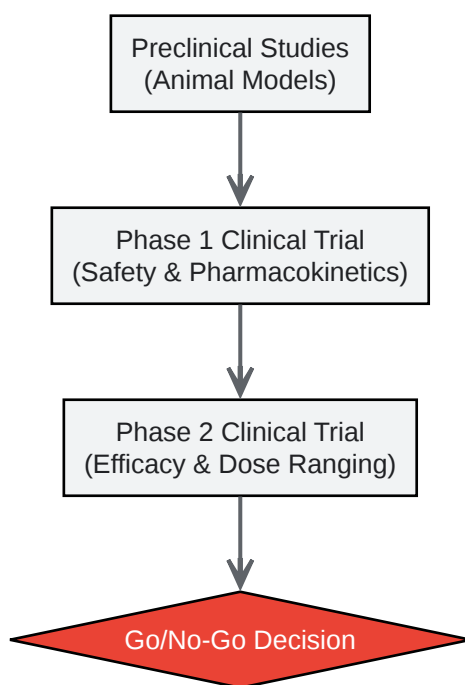


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Caption: Workflow of the 1962 cross-over trial.

Logical Relationships in Early Phase Drug Development

The progression from preclinical to early clinical studies involves a logical sequence of assessments to establish safety and preliminary efficacy.



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Caption: Logical flow of early drug development.

Conclusion

The early clinical studies of Voranil (**Clortermine**) provided foundational evidence for its efficacy as a short-term treatment for obesity, demonstrating statistically significant weight loss compared to placebo. The safety profile was characterized by side effects typical of sympathomimetic amines. While these early trials were limited in scale and duration by modern standards, they represent a critical step in the pharmacological approach to weight management during their time. This technical guide serves as a valuable resource for understanding the initial clinical data that shaped the therapeutic understanding of Voranil.

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